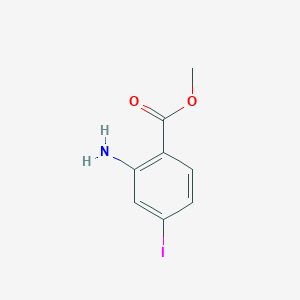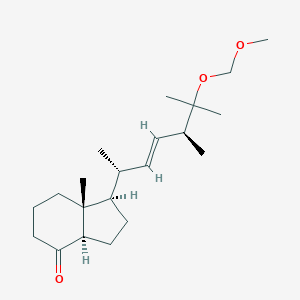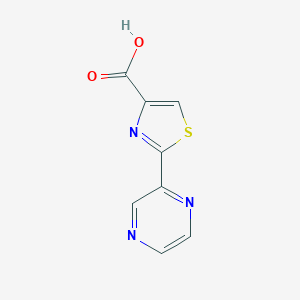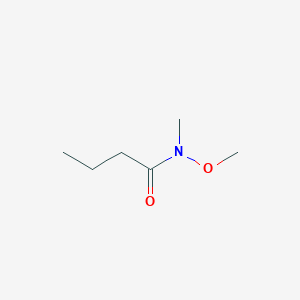
5,8-Dibromchinoxalin
Übersicht
Beschreibung
5,8-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It has an average mass of 287.939 Da and a mono-isotopic mass of 285.874115 Da .
Synthesis Analysis
The synthesis of 5,8-Dibromoquinoxaline involves a reaction with bromine in acetonitrile for 25 hours under reflux conditions in an inert atmosphere . The reaction is monitored by TLC or 1H NMR spectroscopy . After the desired time, the reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure . The mixture is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate . The combined organic layers are washed with water, dried over Na2SO4, and concentrated . The crude product is then purified .Molecular Structure Analysis
The molecular structure of 5,8-Dibromoquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound . This core is substituted at the 5 and 8 positions with bromine atoms .Chemical Reactions Analysis
5,8-Dibromoquinoxaline can undergo various chemical reactions. For example, it can be used in the synthesis of conjugated polymers via the alternate copolymerization of the electron-donating monomer benzodithiophene (BDT) and three different electron-accepting monomers .Physical And Chemical Properties Analysis
5,8-Dibromoquinoxaline is a solid substance with a melting point of 198-203°C (dec.) . It has a predicted boiling point of 352.5±37.0 °C and a predicted density of 2.022±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
5,8-Dibromchinoxalin: Eine umfassende Analyse von wissenschaftlichen Forschungsanwendungen
This compound ist eine vielseitige Verbindung mit mehreren potenziellen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie einige der einzigartigen Anwendungen, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden:
Photovoltaikmaterialien: 5,8-Dibromchinoxalinderivate wurden für die Verwendung in photovoltaischen Materialien synthetisiert, um die Leistung von Solarzellen zu verbessern. Diese Derivate können verwendet werden, um Donor-Akzeptor-(D–A)-Copolymere zu erzeugen, die für die Entwicklung effizienter und stabiler organischer Solarzellen unerlässlich sind .
Elektrochemische Anwendungen: Diese Verbindung wird auch bei der Synthese von Donor-Akzeptor-Polymeren mit verschiedenen Thiophendonoren verwendet. Diese Polymere weisen interessante elektrochemische und elektrochrome Eigenschaften auf, wodurch sie sich für Anwendungen wie elektrochrome Geräte eignen .
Organische Elektronik: Die bromierten Chinoxaline, darunter this compound, sind wichtige Zwischenprodukte bei der Synthese von konjugierten Polymeren, die in der organischen Elektronik verwendet werden. Diese Materialien sind entscheidend für die Herstellung von organischen Leuchtdioden (OLEDs), Feldeffekttransistoren (FETs) und anderen elektronischen Geräten .
Li-Organische Batteriematerialien: Es wurden Untersuchungen zur Verwendung von konjugierten Polymerkompositen aus Chinoxalin-Thiophen als Elektrodenmaterialien für Lithium-organische Batterien durchgeführt. Diese Materialien versprechen vielversprechende Lösungen für die Energiespeicherung mit hoher Leistung .
Safety and Hazards
5,8-Dibromoquinoxaline is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Serious eye damage, Category 1; Specific target organ toxicity – single exposure, Category 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5,8-dibromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBXKVJNVNNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467892 | |
| Record name | 5,8-dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148231-12-3 | |
| Record name | 5,8-dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dibromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,8-Dibromoquinoxaline suitable for use in conjugated polymers?
A1: 5,8-Dibromoquinoxaline acts as an electron-accepting unit due to the electron-withdrawing nature of the quinoxaline moiety. When copolymerized with electron-donating monomers, it forms D-A conjugated polymers. [, , , , , ] These polymers exhibit intramolecular charge transfer, leading to desirable properties like narrow band gaps and broad absorption in the visible region, crucial for applications like organic photovoltaics and light-emitting diodes. [, , , ]
Q2: How does modifying the donor unit in a copolymer containing 5,8-Dibromoquinoxaline affect the polymer's properties?
A2: Research shows that incorporating different donor units alongside 5,8-Dibromoquinoxaline significantly impacts the polymer's properties. For instance, using thiophene units instead of benzodithiophene led to a more planar polymer backbone in PTQTS, enhancing intermolecular π-stacking and ultimately improving photovoltaic performance. [] This highlights how structural modifications tune the polymer's electronic and optical characteristics.
Q3: Can you elaborate on the impact of structural modifications on the absorption properties of these polymers?
A3: Studies show a direct correlation between the structure of the acceptor unit and the polymer's absorption properties. For example, increasing the electron-withdrawing ability of the co-monomer by using 5,8-dibromo-2,3-diphenylquinoxaline or 10,13-dibromodibenzo[a,c]phenazine instead of 5,8-dibromoquinoxaline resulted in a redshift in the absorption spectra of the resulting polymers. [] This modification allows for better harvesting of light in the visible region, crucial for solar cell applications.
Q4: Beyond organic photovoltaics, are there other potential applications for these D-A polymers?
A4: Yes, these polymers exhibit promising electrochromic properties. Research on polymers incorporating 2,3-di(2-pyridyl)-5,8-dibromoquinoxaline as the acceptor unit demonstrated their ability to switch between different colors upon electrochemical oxidation and reduction. [] These properties, coupled with high optical contrasts in the near-infrared region and fast switching times, make them suitable candidates for applications like smart windows and displays.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)


![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)






![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)